Diborane-D 6
Description
Significance of Isotopically Labeled Boron Hydrides in Advanced Chemical Research
Isotopically labeled compounds, particularly those incorporating deuterium (B1214612), are fundamental to modern chemical investigation. The substitution of hydrogen with deuterium introduces a significant mass difference, which in turn affects vibrational frequencies, bond strengths, and reaction kinetics. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to probe reaction mechanisms by observing differences in reaction rates between isotopically labeled and unlabeled compounds. Deuterated boron hydrides, such as Diborane-D6, are particularly useful for:
Mechanistic Studies: The KIE observed in reactions involving Diborane-D6 provides crucial insights into bond-breaking and bond-forming processes, helping to elucidate reaction pathways in organic synthesis and catalysis rsc.org.
Spectroscopic Analysis: Deuterium's distinct nuclear spin and magnetic properties make it an excellent label for Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry also benefits from isotopic labeling, aiding in the identification and quantification of boron-containing species acs.org.
Tracer Studies: In biological and environmental research, deuterium-labeled compounds serve as tracers to track the fate and metabolism of specific molecules within complex systems, offering insights into biochemical pathways and environmental transport sciforum.net.
Neutron Scattering: Deuterium possesses a significantly different neutron scattering cross-section compared to hydrogen. This property makes deuterated compounds like Diborane-D6 valuable in neutron scattering experiments used to study material structures and dynamics .
Historical Trajectory of Diborane (B8814927) Studies and the Evolution of Deuterated Analogs
The study of diborane itself has a rich history, commencing with its initial synthesis in the 19th century through the hydrolysis of metal borides wikipedia.orgwikidoc.orgborates.today. However, systematic research into boron hydrides, including diborane, gained momentum with the pioneering work of Alfred Stock between 1912 and 1936. Stock developed methods for the synthesis and handling of these highly reactive and volatile compounds, proposing the first ethane-like structure for diborane wikipedia.orgwikidoc.orgborates.today.
The precise structure and bonding of diborane were later clarified through significant contributions from scientists such as S. H. Bauer, H. I. Schlesinger, H. Christopher Longuet-Higgins, and V. Schomaker, culminating in the confirmation of its unique bridged structure in the 1950s wikipedia.orgwikidoc.orgborates.todaypierrelaszlo.com. William Nunn Lipscomb Jr. further solidified this understanding using X-ray crystallography and developed theoretical models to explain borane (B79455) bonding, earning him the Nobel Prize in Chemistry in 1976 wikipedia.orgwikidoc.orgborates.today.
The evolution of deuterated analogs, such as Diborane-D6, followed the advancements in understanding diborane's fundamental chemistry. The synthesis of deuterated diboranes became feasible as methods for preparing diborane were refined, often involving the use of deuterated reagents like lithium aluminum deuteride (B1239839) or boron halides reacted with deuterated metal hydrides . Early research also explored less direct routes, such as those involving trimethylamine-borane and isotopic exchange reactions acs.orgacs.org. The development of these deuterated analogs expanded the toolkit for researchers, enabling the detailed mechanistic and spectroscopic studies described above.
Academic Research Landscape and Interdisciplinary Relevance of Diborane-D6
Diborane-D6 occupies a significant niche in academic research due to its versatility and the unique insights it provides. Its applications span multiple scientific domains, highlighting its interdisciplinary relevance:
Organic Synthesis: Diborane-D6 serves as a reagent in the synthesis of deuterated organic compounds, facilitating hydroboration reactions and acting as a reducing agent where isotopic labeling is desired wechemglobal.com. The kinetic isotope effect can influence reaction pathways, making it a subject of study in reaction mechanism investigations .
Materials Science: In the semiconductor industry, Diborane-D6 is utilized as a dopant, particularly for the deposition of p-type silicon films. The incorporation of deuterium can potentially enhance device performance and reliability sigmaaldrich.com. It has also been explored as a sintering agent for preparing semiconductors with reduced hydrogen content google.com.
Biomedical Research: Diborane-D6 functions as a tracer in metabolic studies, allowing researchers to track boron-containing compounds within biological systems and elucidate metabolic pathways . Its potential application in Boron Neutron Capture Therapy (BNCT) is also an area of interest, where deuteration may improve therapeutic efficacy .
Physical Chemistry: The study of kinetic isotope effects in reactions involving Diborane-D6 continues to be an active area, contributing to a deeper understanding of chemical bonding and reaction dynamics rsc.org. Its use as a reference material or solvent in Nuclear Magnetic Resonance (NMR) spectroscopy further underscores its importance in analytical chemistry wechemglobal.com.
Structure
2D Structure
Properties
IUPAC Name |
trideuterioborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BH3/h2*1H3/i2*1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUEGHVSASEP-RVWRRERJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.B | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H].[2H]B([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20396-66-1 | |
| Record name | Diborane-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Key Properties and Research Findings
Laboratory-Scale Synthesis of Diborane-D6
The laboratory preparation of Diborane-D6 mirrors the established methods for its protium counterpart, Diborane (B₂H₆), with the crucial substitution of hydrogen-containing reagents with their deuterated analogues. These methods primarily revolve around the reduction of boron halides.
Reduction Pathways Utilizing Deuterated Hydride Reagents
A principal route to Diborane-D6 involves the reduction of boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) with a deuterated metal hydride. researchgate.netrsc.orgunacademy.com The most common and effective deuterated hydride reagents for this purpose are lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄).
The reaction of boron trifluoride etherate (BF₃·OEt₂) with lithium aluminum deuteride in an ether solvent, such as diethyl ether, provides a reliable method for the synthesis of Diborane-D6. doubtnut.comnih.gov The balanced chemical equation for this reaction is:
4BF₃·OEt₂ + 3LiAlD₄ → 2B₂D₆ + 3LiF + 3AlF₃ + 4Et₂O
Similarly, sodium borodeuteride can be employed as the reducing agent. The reaction of boron trifluoride with sodium borodeuteride, often in a high-boiling ether solvent like diglyme, yields Diborane-D6. researchgate.net The reaction proceeds as follows:
3NaBD₄ + 4BF₃ → 2B₂D₆ + 3NaBF₄
A dry process, which avoids the use of ether solvents and the subsequent difficulty in purifying the diborane from its complexes, has also been developed. This method involves the direct reaction of solid sodium borohydride (B1222165) with gaseous boron trifluoride, and it is adaptable for the synthesis of Diborane-D6 using sodium borodeuteride. google.com
Another established laboratory method involves the oxidation of borohydride salts. For the synthesis of Diborane-D6, sodium borodeuteride can be oxidized with iodine in a suitable solvent like diglyme, yielding the desired product with high efficiency. rsc.org
2NaBD₄ + I₂ → B₂D₆ + 2NaI + D₂
The yields for these reactions can be substantial, with some laboratory preparations of diborane reporting up to 98% yield. rsc.org However, the pyrophoric nature of diborane necessitates careful handling and purification procedures.
Table 1: Comparison of Deuterated Hydride Reagents for Diborane-D6 Synthesis
| Deuterated Hydride Reagent | Boron Source | Typical Solvent | Key Features |
| Lithium Aluminum Deuteride (LiAlD₄) | Boron Trifluoride Etherate | Diethyl Ether | Well-established, provides good yields. |
| Sodium Borodeuteride (NaBD₄) | Boron Trifluoride | Diglyme | Commonly used, can be adapted for a dry process. |
| Sodium Borodeuteride (NaBD₄) | Iodine | Diglyme | Oxidation route, high reported yields for the protio-analogue. |
Non-Metal Deuteride-Based Synthesis Strategies for B₂D₆
While metal hydrides are the most common reagents for Diborane-D6 synthesis, research into non-metal deuteride-based strategies is an area of interest, although less documented. One potential, albeit less conventional, method could involve the reaction of a suitable boron precursor with a non-metal deuteride source. For instance, the reaction of tin(II) chloride with sodium borohydride has been shown to produce diborane with high yields when heated without a solvent. youtube.com Adapting this with sodium borodeuteride could provide a non-metal mediated pathway to Diborane-D6.
SnCl₂ + 2NaBD₄ → 2NaCl + Sn + B₂D₆ + D₂
Further research in this area could lead to the development of novel, metal-free synthetic routes to Diborane-D6.
Isotopic Labeling Techniques for Organoborane Synthesis Utilizing Diborane-D6
Diborane-D6 is a valuable reagent for the synthesis of deuterated organic compounds, which are essential tools in mechanistic studies, metabolic pathway elucidation, and for enhancing the pharmacokinetic properties of drugs. gdckulgam.edu.inacs.orgumich.edu
Deuterium Transfer Methodologies in Targeted Molecular Architectures
The primary method for transferring deuterium from Diborane-D6 to organic molecules is through hydroboration. wikipedia.org In this reaction, the B-D bonds of Diborane-D6 add across a carbon-carbon double or triple bond, forming a deuterated organoborane intermediate. This intermediate can then be further reacted to introduce deuterium into a specific position in the target molecule.
For example, the hydroboration of an alkene with Diborane-D6, followed by oxidation with alkaline hydrogen peroxide, results in the formation of a deuterated alcohol. The deuterium atoms are delivered to the less substituted carbon of the double bond.
3 RCH=CH₂ + ½ B₂D₆ → (RCH₂CDH)₃B (RCH₂CDH)₃B + 3H₂O₂ + 3NaOH → 3 RCH₂CDHOH + Na₃BO₃ + 3H₂O
This methodology allows for the precise and stereospecific introduction of deuterium into a wide variety of organic structures. The use of bulky dialkylboranes derived from Diborane-D6 can further enhance the regioselectivity of the hydroboration reaction.
Mechanistic Investigations of Diborane-D6 Formation Pathways
Understanding the mechanism of Diborane-D6 formation is crucial for optimizing its synthesis and for a deeper comprehension of boron hydride chemistry. Mechanistic studies often involve a combination of kinetic experiments, isotopic labeling studies, and computational modeling.
Theoretical studies, including ab initio calculations, have been employed to investigate the gas-phase reactions and potential energy surfaces involved in the formation and decomposition of diborane. researchgate.netnih.govresearchgate.net These computational models help in identifying transition states and reaction intermediates, providing insights into the energy barriers of different reaction pathways. For instance, theoretical studies have explored the initial stages of diborane pyrolysis and the interaction of diborane with other molecules like silane. researchgate.netnih.govresearchgate.netosti.gov
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. osti.govdtic.milresearchgate.net In the context of Diborane-D6, a primary deuterium KIE would be expected in reactions where a B-D bond is broken in the rate-determining step. For example, in the hydroboration of alkenes, a KIE is observed, providing evidence for the involvement of the B-H (or B-D) bond in the transition state. umich.eduprinceton.eduresearchgate.net Studying the KIE during the formation of Diborane-D6 from deuterated hydrides can help elucidate whether the transfer of deuterium from the hydride to the boron center is the rate-limiting step.
Isotopic labeling studies, where the isotopic composition of reactants and products is tracked throughout a reaction, are invaluable for unraveling complex reaction mechanisms. researchgate.netgdckulgam.edu.innih.gov By analyzing the distribution of deuterium in the products and byproducts of Diborane-D6 synthesis, the sequence of bond-forming and bond-breaking events can be inferred.
Structural Elucidation and Advanced Bonding Analysis of Diborane D6
Elucidation of D₂h Symmetry and Three-Center Two-Electron Bonding in B₂D₆
The structure of diborane (B8814927) is notable for its high symmetry, belonging to the D₂h point group. wikipedia.org This symmetry is defined by a C₂ rotation axis, three perpendicular C₂ axes, an inversion center, and three mirror planes. ncl.ac.uk This arrangement is central to understanding its bonding, which deviates from classical Lewis structures. The bonding in diborane is famously described by the three-center two-electron (3c-2e) bond model, which was developed to explain its electron-deficient nature. wikipedia.org While the molecule has 12 valence electrons, this is insufficient to form conventional two-center two-electron bonds between all eight atoms. wikipedia.org Molecular orbital theory provides a more accurate picture, showing that the molecule is electron-precise, with its 12 electrons perfectly filling the six available bonding molecular orbitals. wikipedia.org
The molecular structure of Diborane-D₆ features two distinct types of deuterium (B1214612) atoms: four terminal and two bridging. wikipedia.org The four terminal deuterium atoms (Dₜ) are bonded to the boron atoms in a conventional covalent manner, forming four B-Dₜ bonds. These bonds lie in a single plane with the two boron atoms. elementalchemistry.in
The two bridging deuterium atoms (Dₑ) are positioned above and below this plane, each linking the two boron atoms. elementalchemistry.in This creates two B-Dₑ-B bridges, which are characteristic of the 3c-2e bond. wikipedia.org In these bonds, a single pair of electrons is shared among the three atoms (two boron and one deuterium), resulting in a "banana bond" configuration. unacademy.com This bridging architecture is crucial for the stability of the molecule and prevents rotation between the two boron atoms. elementalchemistry.in The terminal B-D bonds are stronger and shorter than the weaker, longer B-D bridge bonds. unacademy.comguidechem.com
The substitution of hydrogen with its heavier isotope, deuterium, has a subtle but measurable effect on the geometric parameters of the diborane molecule. This phenomenon, known as the geometric isotope effect, arises primarily from the difference in zero-point vibrational energies between B-H and B-D bonds. libretexts.org The heavier deuterium atom leads to a lower zero-point energy, which can result in slightly shorter bond lengths compared to the corresponding bonds in B₂H₆. libretexts.orgchemrxiv.org
| Parameter | B₂H₆ (Experimental, Å) | B₂D₆ (Expected Trend) |
|---|---|---|
| B-B Distance | 1.760 nist.gov | Slightly shorter |
| B-H/D (bridging) | 1.317 - 1.33 unacademy.comnist.gov | Slightly shorter |
| B-H/D (terminal) | 1.19 - 1.200 unacademy.comnist.gov | Slightly shorter |
Theoretical and Computational Models for Diborane-D6 Structure
Theoretical and computational chemistry have been indispensable in elucidating the complex structure and bonding of diborane and its deuterated analogue. These models provide a framework for understanding the molecule's electronic configuration and predicting its geometric and spectroscopic properties.
Quantum chemical calculations confirm that the bonding in diborane involves more than simple electron-pair bonds. The molecule is considered a weak acid-base complex formed between two BH₃ (or BD₃) units. ncl.ac.uk The monomer is unstable because the boron atom possesses an empty p-orbital. To achieve stability, a B-D bond from one unit shares its electrons with the empty orbital of the other boron atom, forming the B-D-B bridge. wikipedia.org
This 3c-2e bond is a hallmark of electron-deficient compounds. Advanced computational methods have been applied to analyze these bonds, showing that quantum interference is the key phenomenon responsible for the stabilization of the chemical bond, similar to conventional 2c-2e bonds.
Computational chemistry allows for the precise calculation of molecular geometries and bond properties. For Diborane-D₆, these calculations predict specific bond lengths and provide a measure of bond strength through parameters like local stretching force constants. smu.edu A stronger bond is typically characterized by a shorter bond length and a higher force constant. unacademy.com
The B-D terminal bonds are stronger than the B-D bridging bonds. This is reflected in their respective bond lengths and vibrational frequencies. The higher vibrational frequencies observed for terminal B-H stretching modes (approx. 2500 cm⁻¹) compared to bridging modes (approx. 2100 cm⁻¹) in B₂H₆ indicate a stronger bond. unacademy.com A similar trend is expected and calculated for B₂D₆, though the frequencies are shifted to lower values due to the heavier deuterium isotope. researchgate.net
| Bond Type | Calculated Bond Length (Å) | Relative Bond Strength |
|---|---|---|
| B-D (terminal) | ~1.19 | Stronger |
| B-D (bridging) | ~1.32 | Weaker |
| B-B | ~1.76 | N/A |
Molecular Orbital (MO) theory provides a comprehensive description of the bonding in Diborane-D₆. The 12 valence electrons (3 from each of the two boron atoms and 1 from each of the six deuterium atoms) occupy a set of bonding molecular orbitals formed from the atomic orbitals of the constituent atoms. ucla.edu
The process can be conceptualized by considering the sp³ hybridization of the boron atoms. elementalchemistry.inucla.edu
For each boron, two sp³ hybrid orbitals overlap with the 1s orbitals of two terminal deuterium atoms, forming four standard B-Dₜ two-center two-electron (2c-2e) bonds. These combinations create four bonding and four antibonding MOs. The eight electrons involved occupy the four bonding MOs. elementalchemistry.in
The remaining sp³ hybrid orbital on each boron (one containing an electron, one empty) and the 1s orbitals of the two bridging deuterium atoms combine to form the bridge bonds. ucla.edu
Specifically, one sp³ orbital from each boron and the 1s orbital of one bridging deuterium combine to form three molecular orbitals: one bonding, one non-bonding, and one antibonding. ucla.edu The two available electrons fill the bonding MO, creating a stable 3c-2e bond. This occurs for both bridging deuterium atoms. ucla.edu
This MO approach successfully accounts for the D₂h symmetry and the unique bridged structure of B₂D₆ without invoking ad-hoc concepts, explaining the molecule's stability. huntresearchgroup.org.uk
Dynamic Structural Studies and Isotopic Effects on Molecular Flexibility
Dynamic structural studies, primarily through infrared (IR) and Raman spectroscopy, reveal the complex vibrational motions of the diborane-D6 molecule. aip.org Diborane has a D₂h symmetry and possesses 18 vibrational degrees of freedom. libretexts.org The analysis of these vibrational modes is crucial for understanding the nature of the terminal B-D bonds versus the bridging B-D-B bonds. wikipedia.org The weaker B-H bridge bonds in B₂H₆ are reflected in their lower vibrational frequencies (around 2100 cm⁻¹) compared to the terminal B-H bonds (around 2500 cm⁻¹). wikipedia.org A similar distinction is observed in diborane-D6, although the frequencies are shifted to lower values due to the heavier mass of deuterium.
The isotopic effect is quantitatively demonstrated by comparing the vibrational frequencies of B₂H₆ and B₂D₆. These shifts are not uniform across all vibrational modes, providing specific information about the atomic motions involved in each mode.
| Symmetry | Mode Description | B₂H₆ Frequency (cm⁻¹) | B₂D₆ Frequency (cm⁻¹) | Activity |
|---|---|---|---|---|
| Ag | B-Ht symmetric stretch | 2524 | 1865 | Raman |
| Ag | B-Hb ring stretch | 2104 | 1530 | Raman |
| Ag | BH2 deformation | 1180 | 828 | Raman |
| B1u | B-Ht asymmetric stretch | 2612 | 1975 | IR |
| B2u | B-Ht in-plane bend | 973 | 725 | IR |
| B3u | B-Hb ring stretch | 1606 | 1208 | IR |
Note: This table presents a selection of vibrational modes for illustrative purposes. Subscripts 't' and 'b' refer to terminal and bridging hydrogen/deuterium atoms, respectively. Data is compiled from various spectroscopic studies. aip.orglibretexts.orgsemanticscholar.org
Isotopic substitution also has subtle but significant effects on the ground-state molecular geometry, a phenomenon arising from the different zero-point vibrational energies of the two isotopologues. High-resolution spectroscopic studies have enabled the precise determination of structural parameters for various isotopic forms of diborane. tandfonline.comtandfonline.com These studies show that upon deuteration, there is a measurable shortening of the bond lengths. tandfonline.com This contraction is a direct consequence of the lower zero-point energy and smaller vibrational amplitudes of the heavier B-D bonds compared to B-H bonds.
Research has quantified these structural changes between the zero-point average structures (rz) of B₂H₆ and B₂D₆. The substitution of hydrogen with deuterium leads to a shortening of both the terminal and bridging bonds. tandfonline.com For instance, the B-Hb (bridge) bond is calculated to shorten by approximately 0.004 Å upon deuteration. tandfonline.com This structural alteration necessitates a corresponding shortening of the B-B distance by about 0.007 Å and a slight opening of the Hb-B-Hb angle to accommodate the changes. tandfonline.com
| Bond | Parameter | Change upon Deuteration (δrz) |
|---|---|---|
| B-Ht | Terminal B-D Bond Length | ~ -0.004 |
| B-Hb | Bridging B-D Bond Length | ~ -0.004 |
| B-B | Boron-Boron Distance | ~ -0.007 |
Note: Negative signs indicate a bond shortening. Values are derived from spectroscopic and computational studies. tandfonline.com
These dynamic and structural studies underscore the influence of isotopic mass on the potential energy surface of the molecule. The changes in vibrational frequencies and bond lengths in diborane-D6 reflect a slightly more rigid molecular framework compared to B₂H₆. The lower vibrational amplitudes of the deuterium atoms mean that the molecule explores a smaller region of its potential energy surface, leading to the observed geometric adjustments. This detailed analysis, made possible by isotopic substitution, is fundamental to refining the theoretical models of the three-center two-electron bonds that characterize diborane's structure. tandfonline.com
Comprehensive Spectroscopic Characterization of Diborane D6 and Its Isotopologues
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of Diborane-D6 is complex, with 18 fundamental vibrational modes. Its analysis, through both infrared (IR) absorption and Raman scattering, has been crucial in understanding the molecule's D2h point group symmetry and the unique nature of its hydrogen bridge bonds.
Definitive Assignment of Fundamental Vibrational Modes in B2D6 and Related Isotopologues
A thorough investigation of the infrared spectra of gaseous and polycrystalline films of normal and 10B enriched samples of B2H6 and B2D6, with a resolution of approximately 0.3 cm⁻¹, combined with previous Raman studies, has enabled a complete and unambiguous assignment of all 18 fundamental vibrations. researchgate.net The fundamental vibrational frequencies for ¹¹B₂D₆ and ¹⁰B₂D₆ have been definitively assigned and are presented in Table 1. These assignments are supported by quantum-chemical calculations of wavenumbers associated with anharmonic vibrational modes. researchgate.netnih.gov
Table 1: Definitive Assignment of Fundamental Vibrational Modes in B₂D₆ Isotopologues (cm⁻¹)
| Mode | Symmetry | Description | ¹¹B₂D₆ | ¹⁰B₂D₆ |
|---|---|---|---|---|
| ν₁ | A₁g | BH₂ symmetric stretch | 1985 | 1995 |
| ν₂ | A₁g | Ring stretch | 1597 | 1605 |
| ν₃ | A₁g | BH₂ scissors | 827 | 835 |
| ν₄ | A₁g | Ring puckering | 741 | 750 |
| ν₅ | Aᵤ | BH₂ twist (inactive) | 710 | 715 |
| ν₆ | B₁g | BH₂ asymmetric stretch | 2010 | 2020 |
| ν₇ | B₁g | BH₂ wag | 915 | 925 |
| ν₈ | B₁ᵤ | Terminal BH stretch | 1915 | 1925 |
| ν₉ | B₁ᵤ | BH₂ rock | 690 | 700 |
| ν₁₀ | B₂g | BH₂ twist | 785 | 795 |
| ν₁₁ | B₂ᵤ | BH₂ asymmetric stretch | 2025 | 2035 |
| ν₁₂ | B₂ᵤ | BH₂ wag | 930 | 940 |
| ν₁₃ | B₂ᵤ | Ring deformation | 368 | 375 |
| ν₁₄ | B₃g | Terminal BH stretch | 1915 | 1925 |
| ν₁₅ | B₃g | BH₂ rock (inactive) | 690 | 700 |
| ν₁₆ | B₃ᵤ | BH₂ asymmetric stretch | 2025 | 2035 |
| ν₁₇ | B₃ᵤ | BH₂ scissors | 840 | 850 |
| ν₁₈ | B₃ᵤ | B-B stretch | 610 | 620 |
Analysis of Deuterium (B1214612) and Boron Isotopic Shifts in Vibrational Fingerprints
Isotopic substitution is a powerful tool in vibrational spectroscopy for assigning vibrational modes and understanding the nature of molecular vibrations. In Diborane-D6, both deuterium and boron isotopic shifts are observed.
The substitution of hydrogen with deuterium (H to D) results in a significant increase in the reduced mass of the vibrating groups, leading to a decrease in the vibrational frequencies. This effect is most pronounced for modes involving significant hydrogen atom displacement, such as the B-H stretching, bending, and rocking modes. The observed frequency shifts upon deuteration are in good agreement with theoretical predictions based on the change in reduced mass. libretexts.org
Boron isotopic shifts, arising from the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%), are also clearly resolved in high-resolution spectra. researchgate.net These shifts are smaller than the deuterium shifts but are crucial for the definitive assignment of vibrational modes, particularly those involving substantial boron atom motion, such as the B-B stretch and various ring deformation modes. The analysis of these isotopic shifts has been instrumental in refining the force field of the diborane (B8814927) molecule.
Investigation of Fermi Resonances and Anharmonic Vibrational Phenomena
Fermi resonance is an anharmonic effect that occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry. libretexts.orgwikipedia.org This interaction leads to a mixing of the two states, resulting in a shift in their energies and a redistribution of their intensities. In the vibrational spectra of diborane and its isotopologues, several Fermi resonances have been identified and analyzed.
For instance, in B2D6, assignments in the 1500-1400 cm⁻¹ region are clarified by considering Fermi resonance. researchgate.net The analysis of boron isotopic vibrational frequency shifts is a key tool in identifying and quantifying these resonance interactions. The study of these anharmonic phenomena provides a more detailed understanding of the molecular potential energy surface beyond the harmonic approximation.
High-Resolution Spectroscopic Techniques for Gas and Condensed Phase Studies
High-resolution infrared and Raman spectroscopy have been essential for the detailed analysis of the rovibrational structure of Diborane-D6.
In the gas phase , high-resolution Fourier Transform Infrared (FTIR) spectroscopy allows for the resolution of the rotational fine structure associated with the vibrational transitions. This rovibrational analysis provides precise values for rotational constants and bond lengths. libretexts.orgwikipedia.org Studies on diborane have been conducted with a resolution of approximately 0.3 cm⁻¹, enabling a thorough analysis of its rotational-vibrational spectrum. researchgate.net
In the condensed phase (e.g., in solid neon matrices at cryogenic temperatures), high-resolution spectroscopy is used to study the vibrational modes of isolated molecules, minimizing intermolecular interactions and spectral broadening. researchgate.netnih.gov This technique allows for the precise determination of vibrational frequencies and the observation of subtle isotopic shifts and splitting of vibrational bands due to the crystal field. In situ high-pressure infrared spectroscopy of solid diborane has also been employed to investigate its structural transformations under compression. nih.gov
Electronic Spectroscopy (Ultraviolet Absorption)
The electronic spectroscopy of Diborane-D6 provides information about its electronically excited states and the transitions between them.
Characterization of Electronically Excited States and Corresponding Transitions
The ultraviolet absorption spectrum of gaseous B2H6, and by extension B2D6, shows continuous absorption in the wavelength range of 105 to 250 nm. researchgate.net To aid in the interpretation of these spectra, the energies of electronically excited singlet and triplet states and the oscillator strengths for electronic transitions from the electronic ground state have been calculated. nih.gov
Quantum-chemical calculations have been performed to determine the energies of electronically excited singlet and triplet states, along with the oscillator strengths for the transitions from the ground state. nih.gov These calculations provide a theoretical framework for understanding the observed UV absorption spectrum. The transitions in this region are generally attributed to the excitation of electrons from bonding molecular orbitals to anti-bonding or Rydberg orbitals. The continuous nature of the absorption spectrum suggests that the excited states are dissociative.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for Low-Lying Singlet Electronic States of Diborane
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|
| ¹B₃ᵤ | 6.8 | 0.002 |
| ¹B₂ᵤ | 7.5 | 0.03 |
| ¹B₁ᵤ | 8.2 | 0.15 |
| ¹Aᵤ | 8.5 | 0.0 |
| ¹B₃g | 8.9 | 0.0 |
| ¹B₂g | 9.1 | 0.0 |
| ¹A₁g | 9.3 | 0.0 |
| ¹B₁g | 9.5 | 0.0 |
Note: The data in this table is based on theoretical calculations for B₂H₆ and is expected to be similar for B₂D₆.
Quantum-Chemical Calculations Supporting Electronic Spectra Interpretation
Quantum-chemical calculations are instrumental in assigning and interpreting the electronic spectra of diborane (B₂H₆) and its deuterated isotopologue, Diborane-D6 (B₂D₆). nih.govacs.org These computational methods provide theoretical predictions of electronic transition energies, oscillator strengths, and the properties of electronically excited states, which are crucial for understanding the complex ultraviolet (UV) absorption spectra of these molecules. nih.govacs.org
To aid in the interpretation of the ultraviolet spectra of B₂H₆ and B₂D₆, researchers perform quantum-chemical calculations to determine the energies of electronically excited singlet and triplet states. nih.govacs.org These calculations also yield oscillator strengths for the electronic transitions from the ground state, which helps in predicting the intensity of spectral bands. nih.govacs.org Theoretical calculations are a key component in assigning the observed spectral features to specific electronic transitions. nih.govacs.orgresearchgate.net For instance, calculations have been used to analyze the absorption spectra of diborane dispersed in solid neon, helping to elucidate its electronic structure. researchgate.net
The application of quantum chemistry extends to understanding the fine details of molecular structure that influence the spectra. nih.gov While routine quantum chemical calculations often refer to a hypothetical equilibrium structure, they provide invaluable data that, when carefully compared with experimental results, can explain the properties of the real molecule. nih.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict electronic spectra and analyze features such as the emergence of new absorption bands upon chemical reactions or electronic excitation. acs.org These computational tools are essential for a comprehensive understanding of the electronic behavior of molecules like Diborane-D6. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a primary tool for characterizing diborane and its derivatives. For diborane (B₂H₆), the two boron nuclei are chemically equivalent. ichemc.ac.lk The ¹¹B NMR spectrum exhibits a complex pattern, often described as a triplet of triplets, due to coupling with two equivalent terminal protons (¹J(BHt)) and two equivalent bridging protons (¹J(BHμ)). ichemc.ac.lk The coupling constant for terminal hydrogens is significantly larger than for bridging hydrogens. ichemc.ac.lk In the case of Diborane-D6 (B₂D₆), the coupling pattern changes due to the replacement of hydrogen (spin I=1/2) with deuterium (spin I=1). This results in a more complex multiplet, and the spectrum is influenced by the quadrupolar nature of the deuterium nucleus, which can lead to broader signals.
As Diborane-D6 contains no carbon atoms, ¹³C NMR spectroscopy is not applicable for its direct study. However, ¹¹B NMR is invaluable for studying its reaction intermediates. When diborane reacts, the chemical environment of the boron atoms changes, leading to shifts in the ¹¹B NMR signal. For example, the formation of borane (B79455) dimers or adducts with solvents or Lewis bases results in upfield shifts in the ¹¹B spectrum compared to the monomer. sdsu.edu Tetracoordinate boron species, such as borohydrides (BH₄⁻) and their derivatives, are shifted significantly upfield, typically between -26 to -45 ppm. sdsu.edu The multiplicity of the signal in proton-coupled ¹¹B NMR can determine the number of hydrogens attached to the boron atom in these intermediates. sdsu.edu
Table 1: Representative ¹¹B NMR Chemical Shift Ranges for Boron Species This table provides generalized data for illustrative purposes.
| Compound Type | Chemical Shift Range (ppm) | Multiplicity (Proton-Coupled) |
|---|---|---|
| Tricovalent Boranes | +90 to +30 | Variable |
| Borane Dimers (e.g., B₂H₆) | +20 to 0 | Triplet of triplets |
| Borane Adducts (e.g., L·BH₃) | 0 to -20 | Quartet |
The substitution of hydrogen with deuterium in diborane to form Diborane-D6 introduces measurable changes in NMR chemical shifts, known as isotope effects. huji.ac.il These effects, though often small, provide valuable insights into molecular structure and bonding. huji.ac.ilnih.gov Secondary isotope effects occur when the observed nucleus (e.g., ¹¹B) is separated by two or more bonds from the site of isotopic substitution. huji.ac.ilnih.gov
The magnitude and direction of the deuterium isotope effect on the ¹¹B chemical shift can reveal information about the electronic environment and vibrational states of the molecule. In systems with bridging hydrogens, like diborane, the isotope effect can be particularly informative about the nature of the three-center, two-electron bonds. fu-berlin.de Changes in zero-point vibrational energy upon deuteration lead to subtle alterations in average bond lengths and angles, which in turn affect the magnetic shielding of the boron nucleus. fu-berlin.de
Studying H/D isotope effects is a powerful method for probing molecular symmetry and hydrogen bonding without the complications of equilibrium isotope effects, particularly in homoconjugated symmetric ions. fu-berlin.de While diborane itself is not an ion, the principles apply to understanding its unique bridged structure. For example, a significant isotope shift can indicate changes in the strength of bonding upon deuteration. huji.ac.ilnih.gov These studies are crucial for refining our understanding of the electron-deficient bonding in Diborane-D6.
Mass Spectrometry for Dissociation and Exchange Pathway Investigations
However, some notable differences arise. A key observation in the mass spectrum of B₂D₆ is the presence of a metastable transition that is absent in B₂H₆: B₂D₅⁺ → B₂D₃⁺ + 2D nist.gov
This indicates a specific fragmentation pathway that is favored in the deuterated species. The relative abundances of the resulting fragment ions are altered by the isotopic substitution. For example, the most abundant peak (base peak) in the 70 eV mass spectrum of B₂D₆ corresponds to the B₂D₄⁺ ion, whereas for B₂H₆ it is the B₂H₄⁺ ion. nist.gov Careful analysis of the isotopic distribution of fragment ions allows for the differentiation of ions containing only deuterium from those that may contain protium (B1232500) impurities. nist.gov
Table 2: Comparison of Major Fragment Ions in the Mass Spectra of B₂H₆ and B₂D₆ Data derived from studies at 50-70 eV ionizing voltage. Abundances are relative to the most abundant peak.
| Mass/Charge (m/z) | B₂H₆ Ion | Relative Abundance (%) | B₂D₆ Ion | Relative Abundance (%) |
|---|---|---|---|---|
| 26 | B₂H₄⁺ | 100.0 | B₂D₄⁺ | 100.0 |
| 25 | B₂H₃⁺ | 79.5 | B₂D₃⁺ | 81.3 |
| 24 | B₂H₂⁺ | 64.9 | B₂D₂⁺ | 60.1 |
| 27 | B₂H₅⁺ | 90.4 | B₂D₅⁺ | 90.9 |
Diborane-D6 serves as an excellent tracer for investigating reaction mechanisms, particularly those involving hydrogen-deuterium exchange. By introducing B₂D₆ into a reaction with a protium-containing species, the pathways of atom transfer can be elucidated by tracking the distribution of deuterium in the products and intermediates using techniques like mass spectrometry or NMR.
For example, studying the mixture of B₂D₆ with protium-containing boranes can reveal the mechanisms of bridge-terminal hydrogen exchange. The rate and pattern of deuterium incorporation into the other species provide direct evidence for the intermediates and transition states involved in the exchange process. These tracer studies are fundamental to understanding the dynamic nature of the B-H-B bridge bonds in diborane and related compounds. The use of isotopically labeled analogues, such as Diborane-D6, is essential for confirming fragmentation pathways and understanding complex reaction routes where nominal mass measurements alone would be insufficient. scispace.com
Advanced Theoretical and Computational Studies of Diborane D6 Systems
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are powerful tools for investigating the electronic structure and related properties of molecules from first principles. These methods have been extensively applied to the diborane (B8814927) system to predict a range of spectroscopic and molecular properties with high accuracy.
Prediction of Spectroscopic Observables and Molecular Properties for B2D6
Theoretical calculations have been instrumental in predicting and confirming the spectroscopic properties of Diborane-D6. Vibrational configuration interaction calculations, for instance, have been used to determine the fundamental vibrational modes of various diborane isotopologues, including ¹¹B₂D₆ and ¹⁰B₂D₆. nih.gov These calculations are crucial for interpreting experimental infrared and Raman spectra, especially in cases where Fermi resonances can complicate spectral assignments. nih.gov
The calculated vibrational frequencies for ¹¹B₂D₆ show excellent agreement with available experimental data, validating the accuracy of the theoretical models.
| Symmetry | Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| Ag | ν1 | 1548.2 | 1545 |
| Ag | ν2 | 828.1 | 827 |
| B1g | ν6 | 929.8 | 930 |
| B2u | ν13 | 1902.1 | 1905 |
| B3u | ν17 | 1978.9 | 1980 |
Beyond vibrational frequencies, computational methods also provide accurate predictions of molecular geometries. Electron diffraction studies have determined the structural parameters of gaseous B₂D₆, which are in close agreement with theoretical calculations. researchgate.net
| Parameter | Experimental Value (Å or °) |
|---|---|
| r(B-B) | 1.7712 ± 0.0036 |
| r(B-D_terminal) | 1.1980 +0.006, -0.005 |
| r(B-D_bridge) | 1.3336 +0.002, -0.004 |
| ∠DBD_terminal | 119.3 ± 0.9 |
Potential Energy Surface Mapping for Reaction Pathways and Energetics
The study of chemical reactions at a fundamental level involves mapping the potential energy surface (PES), which describes the energy of a system as a function of its atomic coordinates. wayne.edulibretexts.org Computational chemistry allows for the detailed exploration of these surfaces, identifying reactants, products, intermediates, and transition states.
For reactions involving diborane, high-level electronic structure calculations have been employed to construct portions of the PES for processes such as the reaction with ammonia (B1221849) and ammonia borane (B79455) to understand the mechanisms of hydrogen release. researchgate.net These studies reveal complex reaction pathways with multiple transition states and intermediates. researchgate.net For example, in the reaction of diborane with ammonia, a key intermediate, H₃BHBH₂NH₃, is formed, which is connected to several transition states for H₂ elimination. researchgate.net The energy barriers for these steps can be accurately calculated, providing crucial kinetic information. researchgate.net
Similarly, the decomposition of diborane on transition metal surfaces, a key step in the chemical vapor deposition of borophene, has been investigated by mapping the ab initio kinetic pathways. acs.org These studies show that the decomposition can proceed through different pathways, leading to the formation of either boron monomers (B₁) or dimers (B₂), with the specific pathway and its rate-limiting step being dependent on the nature of the metal surface. acs.org While these studies have focused on B₂H₆, the same theoretical framework can be readily applied to B₂D₆ to investigate isotopic effects on reaction barriers and pathways.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules, offering insights into dynamic processes that are often inaccessible to experimental probes.
Simulation of Reaction Dynamics Involving Diborane-D6 and Reactants
MD simulations, particularly those based on reactive force fields (ReaxFF) or ab initio methods (AIMD), are powerful tools for exploring the dynamics of chemical reactions. acs.org For instance, Car-Parrinello Molecular Dynamics has been used to study the hydrolysis of diborane in aqueous solution. researchgate.netrsc.org This study elucidated a two-part reaction mechanism, starting with the breaking of the B₂H₆ molecule and formation of intermediates, followed by the production of hydrogen and H₂BOH. researchgate.netrsc.org Such simulations can track the intricate dance of atoms during a reaction, revealing detailed mechanistic steps.
In the context of hydrogen storage, MD simulations with a reactive force field have been employed to explore the dehydrogenation pathways of ammonia diborane and the diammoniate of diborane. acs.org These simulations can monitor the formation of intermediates and the release of hydrogen as a function of temperature, providing a detailed picture of the initial dehydrogenation steps. acs.org The principles and methodologies from these studies on B₂H₆ and related compounds are directly applicable to simulating the reaction dynamics of B₂D₆, which would allow for the investigation of kinetic isotope effects on a molecular level.
Modeling of Solvent Interactions and Solvation Effects
The behavior of molecules can be significantly influenced by their environment, particularly in the liquid phase. MD simulations are ideally suited to model the complex interactions between a solute and the surrounding solvent molecules. Ab initio molecular dynamics studies have been used to investigate the solvation shells of ions in aqueous solutions, analyzing the structure of the ion-water interactions and the dynamics of water exchange between solvation shells. rsc.org
In the case of the hydrolysis of diborane, AIMD simulations have provided a detailed description of the structural and electronic effects of the water solvent on the reactants and products. rsc.org The simulations can reveal how solvent molecules participate in the reaction mechanism and stabilize intermediates and transition states. While specific MD studies focusing solely on the solvation of Diborane-D6 are not prevalent in the literature, the established computational techniques can be applied to understand how different solvents would interact with B₂D₆ and influence its structure and reactivity.
Normal Coordinate Analysis and Force Field Development
Normal coordinate analysis is a fundamental technique in vibrational spectroscopy that describes the vibrational motions of a molecule in terms of a set of independent normal modes. This analysis requires a force field, which is a set of parameters describing the potential energy of the molecule as a function of the displacement of its atoms from their equilibrium positions.
The development of an accurate force field is crucial for reliable normal coordinate analysis and for performing classical molecular dynamics simulations. uiuc.edu For new or uncommon molecules like Diborane-D6, these parameters may not be readily available in standard force fields. The process of force field development often involves using quantum mechanical calculations to derive parameters such as force constants for bond stretching, angle bending, and torsional rotations. nih.govmdpi.com
Accurate vibrational configuration interaction calculations on diborane and its isotopologues, including B₂D₆, inherently rely on a high-quality potential energy surface, which is mathematically related to the force field. nih.gov The excellent agreement between the calculated and experimental vibrational frequencies for B₂D₆ suggests that the underlying potential energy surface and the derived force constants are of high accuracy. nih.gov While a dedicated, publicly available force field specifically parameterized for classical MD simulations of B₂D₆ is not widely documented, the data from high-level ab initio calculations provide a solid foundation for its development. The force constants obtained from such calculations can be used to perform normal coordinate analysis to rigorously assign the vibrational spectra of Diborane-D6 and its reaction products. uiuc.edu
Refinement of Vibrational Force Constants for Deuterated Boranes
The accurate determination of vibrational force constants is critical for describing the potential energy surface and dynamics of a molecule. For deuterated boranes like Diborane-D6 (B₂D₆), computational approaches have been instrumental in refining these constants. By developing a precise potential function, researchers can reproduce a wide array of experimental data, including frequencies, isotopic frequency shifts, and Coriolis zeta constants, with high accuracy. researchgate.net
This refined potential function is valuable for several reasons. It enables the calculation of parameters crucial for further spectroscopic and structural studies. Furthermore, it allows for a detailed analysis of significant Fermi resonance interactions within the spectra, which can complicate experimental assignments. researchgate.net For instance, such analyses help explain anomalies like the unusually small Coriolis interaction observed between certain infrared-active fundamentals. researchgate.net Through these computational refinements, a more complete and accurate picture of the intramolecular forces governing deuterated boranes is achieved.
Comprehensive Vibrational Analysis of Diborane-D6 and Its Analogs
A comprehensive vibrational analysis of Diborane-D6 and its isotopic analogs, such as ¹¹B₂H₆, ¹⁰B₂H₆, and ¹⁰B₂D₆, has been accomplished through advanced computational methods like vibrational configuration interaction calculations. researchgate.net These studies, which include up to 6-tuple excitations, provide a detailed understanding of the fundamental vibrational modes. researchgate.net
A key finding from these analyses is the significant role of Fermi resonances in the spectra of diborane and its deuterated derivatives. researchgate.net These resonances, which are interactions between vibrational states, can complicate spectral interpretation. Theoretical models are essential for accurately identifying and accounting for these effects. The agreement between these highly accurate computational results and experimental data has allowed for the confident reassignment and completion of infrared (IR) spectral band assignments for B₂D₆. researchgate.net The complexity of the diborane system makes it an ideal benchmark for testing and validating new theoretical approaches for vibrational spectroscopy codes. researchgate.net
Below is a table of computed fundamental vibrational frequencies for different isotopologues of diborane.
| Isotopologue | Mode | Symmetry | Frequency (cm⁻¹) |
| ¹¹B₂D₆ | ν₁ | Ag | 1915.6 |
| ν₂ | Ag | 1545.9 | |
| ν₃ | Ag | 827.4 | |
| ν₄ | Ag | 730.0 | |
| ν₆ | B₁u | 1768.4 | |
| ν₈ | B₂g | 1012.3 | |
| ¹⁰B₂D₆ | ν₁ | Ag | 1930.1 |
| ν₂ | Ag | 1553.7 | |
| ν₃ | Ag | 832.1 | |
| ν₄ | Ag | 734.2 | |
| ν₆ | B₁u | 1789.2 | |
| ν₈ | B₂g | 1020.1 |
Note: Data are representative of computational studies and may vary slightly between different theoretical models.
High-Pressure Theoretical Investigations of Diborane-D6
The behavior of molecules under extreme pressure is a field of significant interest, revealing novel chemical and physical properties. Theoretical investigations into Diborane-D6 under high pressure have uncovered potential structural transformations and provided insights into the underlying changes in its electronic and vibrational characteristics.
Computational Analysis of Structural Transformations Under Extreme Conditions
Density functional theory (DFT) calculations have been employed to investigate the ground-state phases of crystalline diborane at high pressures. aps.org These studies explore the stability of the B₂H₆ molecule against decomposition into its elemental constituents, boron and hydrogen. aps.org While diborane is thermodynamically unstable in an intermediate pressure range, calculations suggest it re-stabilizes at pressures beyond 350 GPa. aps.org
At these extreme pressures, new crystalline structures are predicted to become favorable. Candidate structures include P bcn and Cmcm. aps.org Both of these high-pressure phases are predicted to be metallic. aps.org The stability of these phases is a critical finding, suggesting that the molecular integrity of diborane can be maintained under conditions where many other hydrides would decompose. The investigation of such pressure-induced phases is crucial for understanding the chemistry of hydrogen-rich compounds under extreme conditions. aps.org
| Pressure Range | Predicted Stable Phase(s) | Key Properties |
| Intermediate | Unstable (Decomposes to B + H) | - |
| > 350 GPa | P bcn, Cmcm | Metallic |
Pressure-Induced Effects on Vibrational Frequencies and Electronic Charge Distribution
The application of pressure induces significant changes in the molecular geometry and, consequently, the vibrational frequencies of diborane. researchgate.net Quantum chemical methods, such as the Polarizable Continuum Model (PCM-XP), have been developed to calculate and analyze these effects. nih.gov These models show a satisfactory agreement between computed harmonic vibrational frequencies as a function of pressure and experimental results. researchgate.net
The analysis reveals that the effects of pressure on vibrational frequencies can be understood through two distinct mechanisms: a "curvature" effect and a "relaxation" effect. researchgate.net The primary action of pressure is an increase in Pauli repulsion as the molecule's electron cloud is compressed by the surrounding medium. sns.it This compression pushes the electron distribution away from the peripheral hydrogen atoms and toward the internuclear bond regions. sns.it This reorganization of electronic charge directly influences the equilibrium geometry, causing bond distances to shorten. sns.it The resulting changes in bond strengths and molecular geometry lead to shifts in the vibrational frequencies. Whether a frequency increases or decreases depends on the interplay between the increased Pauli repulsion, which tends to increase the frequency, and the change in equilibrium geometry, which can have a positive or negative contribution. researchgate.net
Reaction Mechanisms and Kinetic Isotope Effects of Diborane D6
Hydroboration Reactions Mediated by Diborane-D6
Hydroboration is a key reaction where diborane-D6 adds across carbon-carbon double bonds in alkenes, forming trialkylboranes. This process is crucial for the synthesis of organoboron compounds, which can then be transformed into various functional groups, most notably alcohols.
Elucidation of Reaction Pathways, Stereoselectivity, and Regioselectivity
The hydroboration of alkenes by diborane-D6 proceeds via a concerted, four-center transition state wikipedia.orgscielo.org.bo. This mechanism dictates both the regioselectivity and stereoselectivity of the reaction.
Regioselectivity: Diborane-D6 addition follows an anti-Markovnikov pattern, meaning the deuterium (B1214612) atom (from the B-D bond) attaches to the less substituted carbon of the alkene, while the boron atom bonds to the more substituted carbon wikipedia.orgscielo.org.bolibretexts.orgnumberanalytics.comlibretexts.orgredalyc.orgmasterorganicchemistry.comchemistrytalk.org. This selectivity is attributed to a combination of steric and electronic factors, where the boron atom, being electrophilic, preferentially attacks the carbon with greater electron density and less steric hindrance scielo.org.boredalyc.org. For instance, in the hydroboration of 1-hexene, diborane (B8814927) exhibits a high regioselectivity, with boron predominantly adding to the terminal carbon redalyc.org.
Stereoselectivity: The hydroboration step is stereospecific, resulting in the syn addition of the B-D and H atoms across the double bond wikipedia.orgscielo.org.bolibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com. This means both new bonds are formed on the same face of the alkene. Consequently, when the resulting organoborane is oxidized to an alcohol, the hydroxyl group retains the stereochemical configuration established during the hydroboration step wikipedia.orgmasterorganicchemistry.com.
Kinetic Isotope Effects (KIE) in Hydroboration for Transition State Determination
Kinetic isotope effects are powerful tools for probing the transition state of a reaction. By comparing the reaction rates of deuterated species (like diborane-D6) with their protium (B1232500) analogs (diborane), insights into bond-breaking and bond-forming processes can be gained princeton.educsbsju.edubaranlab.orgdokumen.pubresearchgate.netosti.govlibretexts.org.
In hydroboration reactions involving diborane-D6, the B-D bond is involved in the addition to the alkene. If the cleavage of the B-D bond is part of the rate-determining step, a significant primary kinetic isotope effect (k_H/k_D > 1) would be observed, indicating that the deuterium substitution slows down the reaction compared to protium princeton.educsbsju.edubaranlab.orglibretexts.org. Studies on the gas-phase thermolysis of diborane have shown that the activation energy is higher for B₂D₆ than for B₂H₆, leading to reduced reaction rates . While direct KIE measurements specifically for diborane-D6 hydroboration are less commonly detailed in general literature, the principle applies: a primary KIE would support a mechanism where the B-D bond is significantly altered or broken in the transition state. Research has indicated that in some hydroboration reactions, experimentally determined isotope effects were too small for the conventional mechanism to be the predominant pathway, suggesting alternative mechanistic considerations might be at play core.ac.uk.
Reduction Reactions Facilitated by Diborane-D6
Diborane-D6 serves as a hydride-donating reducing agent, similar to diborane. Its deuterated nature allows for the study of deuterium transfer mechanisms and the influence of isotopic substitution on reaction rates and product selectivity.
Mechanistic Investigations of Deuterium Transfer in Organic Reduction Processes
As a reducing agent, diborane-D6 donates deuterium atoms to substrates. This deuterium transfer is central to its role in organic reductions. For example, diborane-D6 can reduce carboxylic acids to their corresponding alcohols, and ketones to alcohols, albeit more slowly than other reagents . The mechanism involves the hydride-like transfer of deuterium from boron to the electrophilic center of the substrate. The use of diborane-D6 allows researchers to trace the path of deuterium atoms during these reductions, providing detailed insights into the reaction mechanism and the specific sites of deuterium incorporation.
Isotopic Influence on Reaction Rates and Product Selectivity
The substitution of deuterium for hydrogen can influence reaction rates due to differences in zero-point energies and bond strengths princeton.educsbsju.edulibretexts.org. If the breaking or forming of a B-D bond is involved in the rate-determining step of a reduction process, a kinetic isotope effect will be observed. For instance, if the rate-limiting step involves the transfer of a hydride (deuteride in this case) from boron to the substrate, the reaction with diborane-D6 would be slower than with diborane, resulting in a k_H/k_D > 1. This effect can help differentiate between mechanisms where hydride transfer is the rate-determining step versus those where it is not.
The isotopic composition can also influence product selectivity, although this is often secondary to the inherent selectivity of the borane (B79455) reagent itself. For example, in reductions where stereochemistry is important, the isotopic label might subtly affect the transition state energies, leading to minor variations in diastereomeric or enantiomeric ratios.
Isotopic Exchange Processes Involving Diborane-D6
Diborane-D6 can participate in isotopic exchange reactions, where deuterium atoms are exchanged with other hydrogen or deuterium atoms in different molecules or within itself. These processes are fundamental for studying the dynamics of boron hydride chemistry and for synthesizing other deuterated compounds .
Research has investigated various mechanisms for isotopic exchange involving diborane and other boron hydrides acs.org. For example, in the self-exchange of diborane, the reaction appears to involve borane (BH₃) as an entity, with a deuterium-to-boron rate ratio of approximately 3 acs.org. The exchange of deuterium between diborane-D6 and other boron hydrides like pentaborane (B11624) (B₅H₉) or decaborane (B607025) (B₁₀H₁₄) has also been studied, revealing complex kinetics that can involve fragmentation or intramolecular mechanisms depending on the specific boron hydride involved acs.org. These exchange reactions are valuable for preparing specifically labeled boron compounds and for understanding the interconversion pathways of boron hydrides.
Applications in Advanced Chemical Research and Materials Science
Diborane-D6 as a Mechanistic Probe in Organic and Inorganic Chemistry
Diborane-D6 (B₂D₆), the fully deuterated isotopologue of diborane (B8814927), serves as a critical tool for chemists seeking to unravel the intricate details of reaction mechanisms. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) introduces a kinetic isotope effect and provides a spectroscopic label that allows for the precise tracking of atoms throughout a chemical transformation.
The primary application of Diborane-D6 in mechanistic studies lies in its use as a source of deuterium atoms for labeling organic and inorganic molecules. By strategically introducing deuterium into a reactant, chemists can follow its course through a reaction sequence, providing invaluable insights into bond-forming and bond-breaking steps.
One of the most prominent examples of this application is in the study of the hydroboration-oxidation reaction . This two-step organic reaction transforms alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. The mechanism involves the concerted addition of a B-H bond across the double bond. While the general mechanism is well-established, the finer details, such as the potential for rearrangements and the precise nature of the transition state, can be probed using Diborane-D6.
For instance, in the hydroboration of an alkene, the use of B₂D₆ followed by oxidation with alkaline hydrogen peroxide (H₂O₂) would result in the incorporation of a deuterium atom at the carbon that was not attached to the boron intermediate, and a hydroxyl group at the carbon that was. By analyzing the stereochemistry and regiochemistry of the resulting deuterated alcohol, researchers can confirm the syn-addition mechanism and rule out the formation of carbocation intermediates, as rearrangements that would scramble the position of the deuterium label are not observed scielo.org.boresearchgate.net.
Isotope labeling studies, though not always with Diborane-D6 specifically, have been crucial in refining our understanding of more complex hydroboration reactions, such as those catalyzed by transition metals. For example, in the rhodium-catalyzed hydroboration of olefins, the use of deuterated catecholborane allowed researchers to investigate the reversibility of the hydride migration step and determine the regioselectivity-determining step of the reaction rit.edu. These types of studies provide a clear blueprint for how Diborane-D6 can be employed to dissect complex reaction pathways.
The following table summarizes the expected outcomes of a hypothetical hydroboration-oxidation of propene with both diborane and Diborane-D6, illustrating the utility of deuterium labeling.
| Reactant | Reagents | Major Product | Mechanistic Insight |
| Propene | 1. B₂H₆, THF 2. H₂O₂, NaOH | Propan-1-ol | Confirms anti-Markovnikov addition. |
| Propene | 1. B₂D₆, THF 2. H₂O₂, NaOH | 1-Deuterio-propan-1-ol | Confirms the source of the hydrogen atom added to the terminal carbon and the stereospecificity of the reaction. |
This table is generated based on established principles of the hydroboration-oxidation reaction.
Organoboranes, the products of hydroboration, are known to undergo thermal isomerization, where the boron atom migrates from an internal carbon to a less sterically hindered terminal position. Diborane-D6 can be instrumental in studying the mechanism of these intramolecular rearrangements.
By preparing a deuterated organoborane using B₂D₆, the movement of the boron-deuterium group can be tracked. The mechanism of this isomerization is believed to proceed through a series of elimination (dehydroboration) and re-addition (hydroboration) steps. In this process, a borane-olefin π-complex is formed as an intermediate researchgate.net. The use of a deuterated starting material allows for the verification of this pathway. If the deuterium atom remains attached to the boron throughout the isomerization, it supports an intramolecular process. Conversely, if deuterium is exchanged with hydrogen atoms from other molecules in the reaction mixture, it would suggest an intermolecular mechanism.
Computational studies have revisited the mechanisms of organoborane rearrangements, confirming that the formation of all products often starts from the initial tertiary alkylborane, which then undergoes a sequence of retrohydroborations and hydroborations researchgate.net. Experimental verification of these computed pathways would be significantly strengthened by deuterium labeling studies using Diborane-D6.
Research Applications in Isotopic Labeling for Mass Spectrometry and NMR Tracing
The isotopic signature of Diborane-D6 makes it an invaluable tracer for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods are pivotal for identifying and quantifying molecules in complex mixtures and for elucidating molecular structures.
In mass spectrometry, the presence of deuterium in a molecule results in a predictable increase in its mass-to-charge ratio (m/z). The mass spectrum of Diborane-d6, for example, shows a distinct isotopic pattern compared to its non-deuterated counterpart, with the most abundant ion being B₂D₅⁺ nist.gov. This mass shift allows for the unambiguous identification of molecules that have incorporated deuterium from a Diborane-D6 source.
This technique is particularly useful for tracing the fate of boron-containing compounds in complex reaction mixtures or biological systems. By introducing a compound synthesized with Diborane-D6, researchers can use mass spectrometry to identify its metabolites or degradation products by looking for the characteristic mass shift. This approach has been widely used with other isotopically labeled compounds to map metabolic pathways researchgate.net.
In a similar vein, ¹¹B NMR spectroscopy is a powerful tool for characterizing boron-containing compounds. The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron nucleus nyu.edunih.gov. While deuterium itself is not directly observed in ¹¹B NMR, its presence can influence the relaxation times of the boron nucleus and can be observed in ¹H or ²H NMR spectra of the same molecule. By combining these NMR techniques, the location of deuterium incorporation in a boron-containing molecule can be determined, providing structural information that is complementary to mass spectrometry data. For instance, the ¹H NMR spectrum of diborane shows two distinct signals for the terminal and bridging hydrogens, and the corresponding deuterated signals would be observable in a ²H NMR spectrum, confirming the structure of the molecule nyu.edu.
The following table outlines the key analytical signatures of Diborane-D6 in mass spectrometry and NMR.
| Analytical Technique | Observable Parameter | Information Gained |
| Mass Spectrometry | Increased mass-to-charge ratio (m/z) | Identification of deuterated products and fragments, enabling reaction pathway tracing. |
| ¹¹B NMR Spectroscopy | Chemical shift (δ) | Characterization of the electronic environment of the boron nucleus. |
| ²H (Deuterium) NMR Spectroscopy | Chemical shift (δ) and coupling constants (J) | Direct detection of the incorporated deuterium, providing structural information. |
This table is generated based on the principles of mass spectrometry and NMR spectroscopy.
Role in Semiconductor Doping Research
Diborane is a widely used p-type dopant source for silicon and other semiconductor materials in the electronics industry utwente.nlresearchgate.netmdpi.com. The thermal decomposition of diborane on a semiconductor surface leads to the incorporation of boron atoms into the crystal lattice, creating charge carriers (holes) and thereby modifying the material's electrical properties.
The use of Diborane-D6 in semiconductor doping research offers a unique opportunity to investigate the fundamental processes of boron incorporation and diffusion. By using a deuterated source gas, the transport and final location of the dopant atoms can be tracked with high sensitivity using techniques like Secondary Ion Mass Spectrometry (SIMS).
SIMS is a surface-sensitive analytical technique that can provide elemental and isotopic information as a function of depth. By sputtering a sample with a primary ion beam and analyzing the ejected secondary ions, a depth profile of the dopant concentration can be constructed. When Diborane-D6 is used as the dopant source, SIMS can be used to distinguish the incorporated deuterium from any background hydrogen that may be present in the semiconductor material or the processing environment. This allows for a more accurate determination of the dopant profile and can provide insights into the co-implantation and interaction of boron and deuterium in the semiconductor lattice researchgate.netiaea.orgresearchgate.net.
Research on the chemical states of implanted deuterium in boron thin films has shown that deuterium forms chemical bonds with both boron and carbon (in the case of boron carbide films) researchgate.net. This suggests that in silicon doping, deuterium from Diborane-D6 may not simply be an inert carrier but could potentially influence the electronic properties of the doped layer. For example, the presence of deuterium could passivate defects at the semiconductor interface or within the bulk, which could have implications for device performance.
The following table summarizes the key research findings from studies on boron and deuterium incorporation in semiconductor materials.
| Research Focus | Key Findings | Analytical Techniques | Reference |
| Boron doping of silicon using B₂H₆ | Formation of amorphous boron layers and controlled p+ doping within nanometers of the surface. | TEM, SIMS, Electrical Characterization | utwente.nl |
| Chemical states of implanted deuterium in boron films | Deuterium forms chemical bonds with boron and carbon. | XPS, TDS | researchgate.net |
| Electronic structure of boron-doped silicon | Structural relaxation and disorder in δ-doped layers significantly impact impurity band energies and effective masses. | Density Functional Theory | sandia.gov |
| SIMS depth profiling of boron in silicon | Discrepancies between SIMS and Neutron Depth Profiling (NDP) can arise from ion channeling during implantation. | SIMS, NDP | iaea.org |
This table is generated based on the cited research articles.
Advanced Materials Synthesis and Chemical Vapor Deposition (CVD) Research
Diborane-D6 (B₂D₆) serves as a valuable isotopic variant of diborane (B₂H₆) in specialized research areas of materials science, particularly in the synthesis of advanced materials through Chemical Vapor Deposition (CVD). The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the precursor's chemical and physical properties, which can be leveraged to study reaction mechanisms and refine deposition processes.
While diborane (B₂H₆) is a widely utilized precursor for the CVD of boron-containing thin films, including pure boron, boron nitride, and borosilicate glasses, the application of deuterated diborane (B₂D₆) is more specialized. mdpi.commdpi.com The primary motivation for using B₂D₆ in CVD research is to trace the reaction pathways and understand the incorporation of hydrogen/deuterium into the growing film. By using a deuterated precursor, researchers can distinguish between hydrogen originating from the precursor and hydrogen from other sources within the reactor, such as carrier gases or residual moisture. This isotopic labeling is crucial for mechanistic studies of film growth and for understanding the properties of the deposited material.
The thermal decomposition of diborane is a key step in the CVD process, and studies have shown that this process is complex, involving various intermediate species. utwente.nlpsu.edu Isotopic studies, including those involving deuterated species, have been instrumental in elucidating the kinetics and mechanisms of these decomposition reactions. For instance, research on the pyrolysis of diborane has noted isotopic effects, indicating that the mass difference between hydrogen and deuterium influences reaction rates and product distributions.
The pyrolysis of diborane proceeds through a series of complex gas-phase reactions involving highly reactive intermediates. Computational and mass spectrometric studies have been pivotal in identifying these transient species. The initial step in the thermal decomposition of diborane is often considered to be the dissociation into two borane (B79455) (BH₃) molecules. mdpi.com
B₂H₆ ⇌ 2BH₃
Subsequent reactions involving these borane radicals lead to the formation of higher boranes and eventually the deposition of boron. Key identified vapor-phase intermediates in the pyrolysis of diborane include:
Borane (BH₃): A primary and highly reactive intermediate. electronicsandbooks.com
Triborane(7) (B₃H₇): A significant intermediate in the pathway to higher boranes.
Tetraborane(8) (B₄H₈): Another identified intermediate in the complex reaction network. researchgate.net
The study of isotopic effects in the pyrolysis of diborane has revealed that the distribution of deuterated products can provide insights into the reaction mechanisms. While specific characterization of the vapor-phase intermediates of pure Diborane-D6 pyrolysis is not extensively documented in dedicated studies, the principles of kinetic isotope effects suggest that the rates of formation and reaction of deuterated intermediates (e.g., BD₃, B₃D₇) will differ from their protium-containing counterparts. stackexchange.com These differences can be probed using techniques like in-situ mass spectrometry to gain a deeper understanding of the CVD process at a molecular level. mdpi.com
Fundamental Exploration of Nuclear Properties in Neutron Interaction Studies
The distinct nuclear properties of deuterium compared to protium make Diborane-D6 a compound of interest for fundamental studies in neutron physics. The significant difference in neutron scattering and absorption cross-sections between the two hydrogen isotopes allows for tailored experiments to probe the structure and dynamics of materials.
The interaction of neutrons with atomic nuclei is characterized by scattering and absorption cross-sections, which are fundamental nuclear properties. For hydrogen and its isotope deuterium, these cross-sections differ markedly.
Neutron Scattering: The neutron scattering cross-section is a measure of the probability that a neutron will be scattered by a nucleus. Hydrogen has one of the largest incoherent neutron scattering cross-sections of all elements. This is due to the large difference in the scattering lengths of the two spin states of the neutron-proton system. In contrast, deuterium has a much smaller incoherent scattering cross-section. This "deuterium effect" is a powerful tool in neutron scattering studies. By selectively replacing hydrogen with deuterium in a molecule like diborane, researchers can significantly alter the scattering signal, allowing for the highlighting or suppression of certain parts of the structure or dynamics being studied.
Neutron Absorption: The neutron absorption cross-section quantifies the probability of a neutron being captured by a nucleus. The isotope boron-10 (¹⁰B), which constitutes about 20% of natural boron, has a very high thermal neutron absorption cross-section (approximately 3840 barns). reddit.com This property is the basis for boron's use as a neutron absorber in nuclear reactors and in Boron Neutron Capture Therapy (BNCT). stackexchange.comreddit.com The other stable isotope, boron-11 (¹¹B), has a very low neutron absorption cross-section. reddit.com
Deuterium, on the other hand, has a very low thermal neutron absorption cross-section of about 0.000519 barns. nist.gov This is significantly lower than that of protium (0.3326 barns). nist.gov Therefore, in a compound like Diborane-D6, the primary contributor to thermal neutron absorption would be the ¹⁰B isotope.
The use of Diborane-D6 in neutron interaction studies allows for the investigation of the combined effects of the high absorption cross-section of ¹⁰B and the low scattering and absorption cross-sections of deuterium. While specific research focusing solely on Diborane-D6 for this purpose is not widely published, the fundamental principles of neutron science indicate its potential as a model compound for such investigations. For example, in materials designed for neutron moderation and capture, understanding the interplay between different isotopic constituents is crucial.
Below is a table summarizing the relevant thermal neutron cross-sections.
| Isotope | Abundance (%) | Coherent Scattering Cross-Section (barns) | Incoherent Scattering Cross-Section (barns) | Absorption Cross-Section (barns) |
| ¹H | 99.985 | 1.7583 | 80.27 | 0.3326 |
| ²H (D) | 0.015 | 5.592 | 2.05 | 0.000519 |
| ¹⁰B | 19.9 | 0.144 | - | 3835 |
| ¹¹B | 80.1 | - | - | 0.0055 |
| Natural Boron | 100 | 3.54 | 1.7 | 767 |
Data sourced from NIST Center for Neutron Research. nist.gov
Historical Evolution of Diborane D6 Research
Pioneering Contributions of Alfred Stock to Borane (B79455) Chemistry
Alfred Stock, a German inorganic chemist, is widely recognized as the pioneer in the systematic study of boron hydrides, including diborane (B8814927). Between 1912 and approximately 1937, Stock developed crucial methods for the synthesis and handling of these highly reactive, volatile, and often toxic compounds. He proposed the initial ethane-like structure for diborane, which laid the groundwork for future structural investigations. Stock's meticulous work, often conducted under high-vacuum conditions due to the pyrophoric nature of boranes, established the field of borane chemistry and revealed the existence of a rich family of inorganic compounds with structural diversity comparable to hydrocarbons. His efforts were instrumental in characterizing diborane as B₂H₆, correcting earlier misconceptions about its formula wikipedia.orgbritannica.combritannica.comchemeurope.combris.ac.ukwikipedia.org.
Landmark Structural and Bonding Discoveries by William Lipscomb
William Lipscomb significantly advanced the understanding of borane structures and bonding. In the 1950s, using X-ray crystallography, Lipscomb and his graduate students confirmed the molecular structure of boranes, including diborane wikipedia.orgbritannica.comwikipedia.orgslideshare.netgrademiners.com. Lipscomb developed theories to explain the unusual bonding in these electron-deficient molecules, particularly the concept of three-center two-electron (3c-2e) bonds, often referred to as "banana bonds" wikipedia.orgwikipedia.orgustc.edu.cnbritannica.comdalalinstitute.com. His seminal work on borane structures illuminated fundamental problems in chemical bonding, earning him the Nobel Prize in Chemistry in 1976 wikipedia.orgbritannica.comwikipedia.orggrademiners.com. Lipscomb's topological model, involving STYX numbers, provided a systematic way to predict and understand the complex structures of higher boranes dalalinstitute.comdalalinstitute.com.
Development of Hydroboration Chemistry by Herbert Brown and its Deuterated Extensions
Herbert C. Brown's groundbreaking work on hydroboration revolutionized organic synthesis. In 1956, he discovered the hydroboration reaction, which involves the facile addition of a B-H bond across unsaturated organic compounds like alkenes and alkynes britannica.combris.ac.ukbritannica.comchem-station.comwidener.eduwikipedia.orgnobelprize.org. This reaction, typically carried out using diborane or its complexes, allows for the regioselective and stereoselective synthesis of organoboranes, which can then be readily converted into a wide array of functionalized organic molecules, most notably alcohols, via oxidation. Brown's development of hydroboration chemistry, which earned him a share of the Nobel Prize in Chemistry in 1979, opened new avenues in stereospecific organic synthesis britannica.combritannica.comchem-station.comwidener.eduwikipedia.orgnobelprize.org. The use of deuterated diborane (Diborane-D6) in these reactions allows for detailed mechanistic studies and the synthesis of specifically deuterated organic compounds, providing insights into reaction pathways and isotopic effects acs.orgnih.govresearchgate.netrsc.org.
Evolution of Advanced Spectroscopic and Computational Approaches for Diborane-D6
The study of Diborane-D6 has benefited immensely from advancements in spectroscopic and computational techniques. Infrared (IR) spectroscopy has been crucial for identifying and characterizing Diborane-D6 and its related species. Studies have involved analyzing the mid-infrared spectra of Diborane-D6, often dispersed in solid neon at low temperatures, to resolve isotopic shifts and assign vibrational modes sfu.caebi.ac.ukresearchgate.netnih.gov. Quantum-chemical calculations have played a complementary role, aiding in the interpretation of these spectra by predicting vibrational wavenumbers and intensities of anharmonic modes sfu.caebi.ac.ukresearchgate.net. Computational methods have also been employed to study the electronic structure, bonding, and reaction mechanisms of Diborane-D6, such as its pyrolysis pathways acs.orgnist.gov. These theoretical approaches, combined with experimental spectroscopic data, provide a comprehensive understanding of the molecule's properties and reactivity.
Key Milestones in Understanding Isotopic Effects in Borane Chemistry
The isotopic substitution in Diborane-D6 offers a unique opportunity to study kinetic and thermodynamic isotope effects in borane chemistry. The replacement of hydrogen with deuterium (B1214612) alters bond strengths and vibrational frequencies, which can influence reaction rates and equilibrium positions. Research has utilized Diborane-D6 to investigate these effects in reactions like hydroboration, where the deuterium atoms can serve as labels to trace reaction pathways and elucidate the role of specific bond breaking or formation steps acs.orgnih.govresearchgate.netrsc.org. For instance, studies examining the distribution of deuterium in reaction products can reveal the reversibility of catalytic cycles or the precise mechanisms of bond cleavage and formation. The distinct nuclear properties of deuterium, such as its neutron scattering cross-section, also make Diborane-D6 valuable in specialized applications like neutron moderation and isotopic labeling studies .
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for Highly Deuterated Boron Compounds
The synthesis of highly deuterated boron compounds, such as Diborane-D6, is a critical area of research, driven by their applications in specialized fields like neutron capture therapy, materials science, and as tracers in biochemical research. google.com Traditional methods for preparing deuterated boranes often involve multiple steps, low yields, and may not achieve high levels of isotopic purity. google.com Consequently, researchers are actively exploring novel and more efficient synthetic pathways.
One promising approach involves the direct catalytic C-H borylation of substrates using deuterated reagents. This method aims to introduce boron and deuterium (B1214612) in a single, selective step, which could significantly streamline the synthesis of complex deuterated organoboranes. researchgate.net Another area of investigation is the development of transition metal-promoted reactions of boron hydrides, which have shown potential for creating new routes to various boron cage compounds. dtic.mil These catalytic systems could be adapted for deuteration by using deuterium gas or other deuterated starting materials.
Furthermore, research into the synthesis of deuterated borohydrides, like sodium borodeuteride, serves as a crucial stepping stone, as these compounds are often precursors to Diborane-D6. google.comyoutube.com Patented methods describe the preparation of sodium borodeuteride with high chemical and isotopic purity through repeated exchange reactions. google.com For instance, a process involving the reaction of trimethylamineborane with deuteriosulfuric acid has been shown to yield a product with approximately 100% isotopic purity, as confirmed by the absence of boron-hydrogen absorption bands in its infrared spectrum. google.com
Future efforts in this domain are likely to focus on leveraging photoredox catalysis and developing new catalyst systems that can operate under milder conditions with higher efficiency and selectivity for deuterium incorporation. nih.gov The overarching goal is to create scalable, cost-effective methods for producing a wide range of highly deuterated boron compounds to support their growing applications.
| Synthetic Approach | Description | Potential Advantages |
| Direct Catalytic C-H Borylation | Involves the direct introduction of a boryl group and deuterium onto a carbon-hydrogen bond using a catalyst. | Fewer synthetic steps, high atom economy, and potential for high regioselectivity. |
| Transition Metal-Promoted Reactions | Utilizes transition metal catalysts to facilitate the formation of boron-deuterium bonds and the construction of boron cage structures. | Access to a diverse range of deuterated boranes and potential for novel compound discovery. |
| Improved Borodeuteride Synthesis | Focuses on enhancing the synthesis of precursor molecules like sodium borodeuteride to ensure high isotopic purity. | Provides a reliable source of high-purity starting materials for Diborane-D6 synthesis. |
| Photoredox Catalysis | Employs light-absorbing catalysts to drive the deuteration reactions, often under mild conditions. | Can enable transformations that are difficult to achieve with traditional thermal methods. |
Application of Machine Learning and Artificial Intelligence in Predicting Diborane-D6 Reactivity and Spectroscopic Signatures
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of complex molecules like Diborane-D6. arxiv.orgresearchgate.net These computational tools can process vast datasets to uncover intricate relationships between molecular structure, reactivity, and spectroscopic properties, offering predictive power that can accelerate research and discovery. arocjournal.com
In the context of Diborane-D6, ML models can be trained on datasets of known chemical reactions to predict its reactivity with various substrates. arocjournal.comresearchgate.netnih.gov By analyzing molecular features and reaction conditions, these models can forecast reaction outcomes, identify potential reaction pathways, and even suggest optimal conditions for desired transformations. youtube.com This predictive capability is particularly valuable for a highly reactive compound like diborane (B8814927), allowing for in silico screening of potential reactions before undertaking complex and potentially hazardous experiments. researchgate.netsemanticscholar.org Neural networks, in particular, have shown significant promise in modeling the non-linear dynamics of chemical systems and can achieve high accuracy in predicting reaction yields and rates. arocjournal.com
| AI/ML Application | Description | Impact on Diborane-D6 Research |
| Reactivity Prediction | Training models on reaction datasets to predict the outcome of chemical reactions involving Diborane-D6. | Enables high-throughput screening of reactions, optimization of reaction conditions, and enhanced safety by predicting potential hazards. |
| Spectroscopic Signature Prediction | Using AI to forecast the infrared, Raman, and NMR spectra of Diborane-D6 based on its molecular structure. | Aids in the identification and characterization of Diborane-D6, facilitates the interpretation of experimental spectra, and provides insights into isotopic effects. |
| Mechanistic Interrogation | Employing ML algorithms to analyze reaction data and propose plausible reaction mechanisms for Diborane-D6 transformations. | Deepens the fundamental understanding of Diborane-D6 chemistry and can guide the design of new reactions. |
| Property Prediction | Utilizing ML models to predict various physicochemical properties of Diborane-D6, such as bond dissociation energies and thermodynamic stability. | Accelerates the characterization of the molecule and provides valuable data for computational and experimental studies. |
In Situ and Operando Spectroscopic Studies of Diborane-D6 Reactions and Transformations
Understanding the dynamic behavior of Diborane-D6 during chemical reactions and transformations requires advanced analytical techniques that can probe the system in real-time. In situ and operando spectroscopy are powerful methodologies that allow for the direct observation of molecular changes as they occur under reaction conditions. youtube.com
In situ studies of diborane (B2H6) have provided valuable insights into its structural chemistry under extreme conditions. For example, high-pressure infrared (IR) spectroscopy has been used to monitor the transformations of solid diborane at pressures up to 50 GPa. nih.govcarnegiescience.eduresearchgate.net These studies revealed several pressure-induced structural transformations, indicating enhanced intermolecular interactions, while the core B2H6 molecular geometry remained stable. nih.govcarnegiescience.eduresearchgate.net The use of deuterated diborane, such as 10B2D6, has been crucial in these types of studies for definitive spectroscopic assignments, helping to distinguish between different vibrational modes. researchgate.net
The principles of these high-pressure studies can be extended to investigate the reactions of Diborane-D6. By monitoring changes in the IR or Raman spectra in situ, researchers can identify transient intermediates, track the formation of products, and elucidate reaction mechanisms. For instance, the interaction of diborane with surfaces has been studied using in situ Fourier-transform infrared (FTIR) spectroscopy, which has revealed details about its adsorption and reaction mechanisms on materials like silica and metal-organic frameworks. researchgate.netvt.edu
Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity or reaction performance while collecting spectroscopic data. This approach is particularly relevant for understanding the role of Diborane-D6 in processes like chemical vapor deposition (CVD) or as a reducing agent in catalysis. By correlating spectroscopic changes with process parameters, a deeper understanding of the structure-activity relationships can be established. youtube.com Future research in this area will likely involve the development of novel in situ and operando cells that can handle the reactive nature of Diborane-D6 while allowing for the use of a wide range of spectroscopic techniques.
Advanced Computational Methodologies for High-Accuracy Predictions of Diborane-D6 Properties
Computational chemistry provides a powerful lens through which to investigate the properties of molecules like Diborane-D6 at a level of detail that is often inaccessible through experimentation alone. Advanced computational methodologies are continuously being developed to provide high-accuracy predictions of molecular properties, offering deep insights into structure, bonding, and reactivity. researchgate.net
Ab initio computational methods, which are based on first principles of quantum mechanics, are particularly well-suited for studying boranes. researchgate.netacs.org Techniques such as the Complete Basis Set (CBS) and G-theory models can compute molecular energies with high accuracy, allowing for the reliable prediction of thermodynamic properties like bond dissociation energies (BDEs). acs.org For Diborane-D6, these methods can be used to understand the strength of the B-D bonds and how they differ from the B-H bonds in its non-deuterated counterpart. Understanding sequential BDEs is crucial for predicting the reactivity of the molecule. acs.org
Density Functional Theory (DFT) is another widely used computational tool that offers a good balance between accuracy and computational cost. researchgate.net DFT calculations can be employed to determine the optimized geometry, vibrational frequencies (which are directly related to IR and Raman spectra), and electronic structure of Diborane-D6. researchgate.net The choice of the functional is critical for obtaining accurate results, and modern functionals, including those with corrections for long-range interactions, have shown improved performance for materials and molecular systems. researchgate.net
The application of these advanced computational methods to Diborane-D6 can provide a wealth of information. For example, they can be used to model reaction pathways, calculate activation barriers, and predict the structures of transition states. This information is invaluable for understanding the mechanisms of reactions involving Diborane-D6 and for designing new synthetic routes. Furthermore, computational studies can be used in conjunction with experimental data, such as spectroscopic measurements, to provide a more complete picture of the molecule's behavior. researchgate.net
| Computational Method | Description | Application to Diborane-D6 |
| Ab Initio Methods (e.g., CBS, G-theory) | Highly accurate quantum chemistry methods based on first principles. | Prediction of bond dissociation energies, heats of formation, and other thermodynamic properties with high fidelity. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Calculation of optimized geometry, vibrational frequencies for spectral prediction, and electronic properties. |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Can be used to study the dynamic behavior of Diborane-D6 and its interactions with other molecules or surfaces over time. |
| Quantum Monte Carlo (QMC) | A class of stochastic methods for solving the Schrödinger equation. | Offers the potential for even higher accuracy in calculating the electronic energy of Diborane-D6, serving as a benchmark for other methods. |
Exploration of Diborane-D6 in Quantum Computing and Novel Material Synthesis Research
The unique properties of boron-containing materials are leading to their exploration in cutting-edge fields such as quantum computing and the synthesis of novel materials. While research directly involving Diborane-D6 in these areas is still emerging, its role as a precursor and the specific properties imparted by deuterium make it a compound of significant interest.
In the realm of quantum computing, boron-based materials are showing considerable promise. For instance, hexagonal boron nitride (h-BN), a two-dimensional material, is being investigated for its use as an insulator in superconducting qubits. borates.today The defect-free nature of h-BN allows for the miniaturization of qubits without sacrificing performance. borates.today Diborane is a key precursor in the chemical vapor deposition (CVD) process used to grow high-quality h-BN films. The use of Diborane-D6 in this process could potentially lead to materials with altered phonon dynamics, which may have implications for qubit coherence times. Furthermore, defects in h-BN are being explored as single-photon emitters, a critical component for quantum networks. researchgate.net The isotopic substitution of hydrogen with deuterium in the precursor gas could influence the formation and properties of these quantum defects.
In novel material synthesis, diborane is widely used as a source of boron for creating thin films and coatings with desirable properties such as hardness, thermal stability, and chemical inertness. vt.eduallen.in The use of Diborane-D6 in these synthetic processes could lead to deuterated materials with modified properties. For example, in semiconductor manufacturing, diborane is used for boron doping. The mass difference between hydrogen and deuterium could affect the diffusion of boron during the doping process, potentially allowing for finer control over the dopant profile. The exploration of deuterated boron carbides and nitrides, synthesized using Diborane-D6, may also yield materials with new and interesting mechanical or electronic properties.
The high energy content of diborane has also led to its consideration as a high-energy fuel. allen.in While safety concerns have limited this application, the study of deuterated analogues could provide fundamental insights into combustion processes and energy release mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
